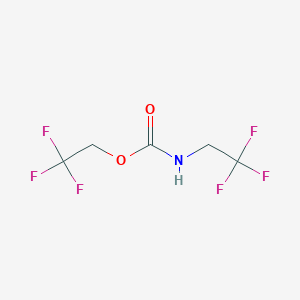

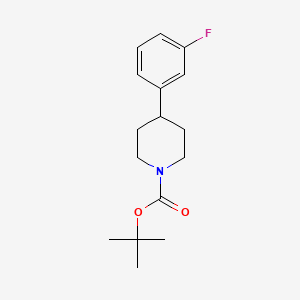

![molecular formula C6H5ClN4O B1531204 {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol CAS No. 1175301-94-6](/img/structure/B1531204.png)

{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol

Overview

Description

“{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol” is a chemical compound with the molecular formula C6H5ClN4O . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques. The compound has a molecular weight of 184.58 . The InChI key is OUNXXBYNOUBNPF-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various other compounds. For example, it has been used in the synthesis of c-Met inhibitors .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 184.58 . The compound’s CAS Number is 1175301-94-6 .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural analysis of {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol and its derivatives have been a subject of interest due to their pharmaceutical importance. Sallam et al. (2021) synthesized a compound closely related to the specified molecule, focusing on its structural elucidation through spectroscopic techniques and X-ray diffraction, alongside DFT calculations to understand its electronic properties and intermolecular interactions (Sallam et al., 2021).

Molecular Rearrangements and Reactions

Research by Crabb et al. (1997) explored the synthesis, reactions, and theoretical studies of [1,2,4]triazolo pyrimidinium and pyrazinium aminides, providing insights into nucleophilic ring-opening reactions and the potential of such compounds for molecular rearrangement. This study highlights the versatility of [1,2,4]triazolo derivatives in chemical transformations (Crabb et al., 1997).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor potentials of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Kumara et al. (2013) synthesized new derivatives showing modest activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Kumara et al., 2013). Similarly, Mamta et al. (2019) described the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines with significant cytotoxic activities against Acute Lymphoblastic Leukemia cell lines, highlighting their potential as cytotoxic agents (Mamta et al., 2019).

Pharmaceutical Importance and Applications

The medicinal chemistry landscape recognizes heterocyclic compounds like pyridazine analogs for their significant pharmaceutical importance. Research by Sallam et al. (2021) synthesized a derivative of this compound, investigating its structural, electronic properties, and implications in drug design (Sallam et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the mesenchymal-epithelial transition factor (c-met) with high protein kinase selectivity . c-MET is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration.

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets (such as c-met) and inhibit their function . This inhibition could lead to changes in cellular processes regulated by these targets.

Biochemical Pathways

If it indeed inhibits c-met, it could affect pathways related to cell survival, growth, and migration .

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could impact the bioavailability of the compound.

Result of Action

If it inhibits c-met, it could potentially lead to decreased cell survival, growth, and migration .

properties

IUPAC Name |

(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-4-1-2-5-8-9-6(3-12)11(5)10-4/h1-2,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZXJFHVKJANKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1175301-94-6 | |

| Record name | {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

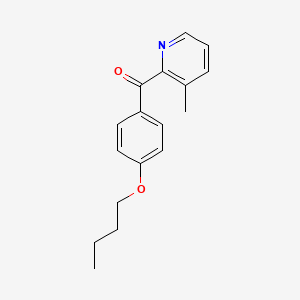

![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)

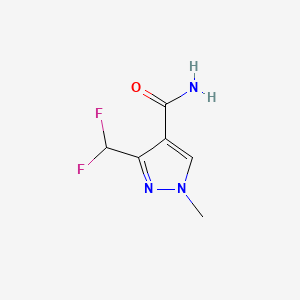

![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)

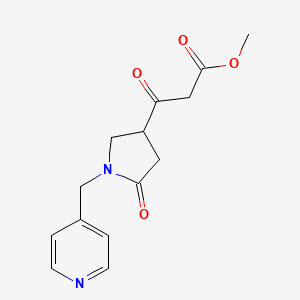

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)

![2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid](/img/structure/B1531128.png)

![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)

![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)